molecular formula C24H20N2O B12992954 3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide

3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide

Cat. No.: B12992954
M. Wt: 352.4 g/mol
InChI Key: BHVHFGQWPQCCPR-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these kinases, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX and Caspase-3. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxamide
  • N-(p-Tolyl)quinoline-4-carboxamide
  • 3-Methylquinoline-4-carboxamide

Uniqueness

3-Methyl-2-phenyl-N-(p-tolyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H20N2O/c1-16-12-14-19(15-13-16)25-24(27)22-17(2)23(18-8-4-3-5-9-18)26-21-11-7-6-10-20(21)22/h3-15H,1-2H3,(H,25,27)

InChI Key

BHVHFGQWPQCCPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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